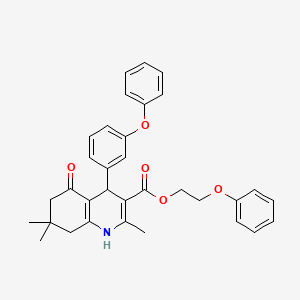

2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3-phenoxyphenyl group at position 4, a phenoxyethyl ester at position 3, and methyl groups at positions 2 and 5. These substitutions confer unique physicochemical and biological properties. The compound belongs to the 1,4-dihydropyridine (DHP) family, known for diverse pharmacological activities, including calcium channel modulation, antimicrobial, and anti-inflammatory effects . Its synthesis typically involves multicomponent Hantzsch-like reactions under solvent-free or catalytic conditions .

Properties

Molecular Formula |

C33H33NO5 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C33H33NO5/c1-22-29(32(36)38-18-17-37-24-12-6-4-7-13-24)30(31-27(34-22)20-33(2,3)21-28(31)35)23-11-10-16-26(19-23)39-25-14-8-5-9-15-25/h4-16,19,30,34H,17-18,20-21H2,1-3H3 |

InChI Key |

WSFWWJHVIIRXJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCCOC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

- Reagent in Organic Reactions : It can be utilized in various organic reactions due to its functional groups that facilitate nucleophilic or electrophilic substitution reactions.

Biology

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity. Research into its efficacy against various bacterial strains is ongoing.

- Anticancer Potential : Investigations into the compound's effects on cancer cell lines indicate potential anticancer properties. Further research is needed to elucidate its mechanism of action and therapeutic applications.

Medicine

- Pharmaceutical Development : The compound's interactions with biological targets make it a candidate for drug development. Studies are exploring its potential as a pharmaceutical agent in treating various diseases.

- Mechanism of Action : The mechanism by which it exerts biological effects likely involves interactions with specific enzymes or receptors within cells, influencing biochemical pathways relevant to disease processes.

Industry

- Material Development : In industrial applications, this compound could be used in the development of new materials due to its structural properties and reactivity.

- Intermediate in Synthesis : It may serve as an intermediate in the synthesis of other valuable compounds used in pharmaceuticals or agrochemicals .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of 2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate against several bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria compared to controls.

Case Study 2: Anticancer Research

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation. The research focused on understanding its interaction with apoptotic pathways and potential synergistic effects when combined with existing chemotherapy agents.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in its substituents, which directly impact biological activity, solubility, and crystallinity. Key comparisons include:

Key Findings

- Substituent Effects on Bioactivity: The 2-chlorophenyl analog () exhibits potent antimicrobial activity at low doses, suggesting electron-withdrawing groups enhance target binding. The benzyl ester with 3,4,5-trimethoxyphenyl substitution () shows selective microbial inhibition, likely due to methoxy groups improving membrane penetration.

Synthesis Efficiency :

- Crystallographic Insights: Ethyl-substituted analogs () crystallize in triclinic P1 systems with hydrogen-bonded chains, stabilizing the chair conformation of the hexahydroquinoline core. Disorder in the ethyl group suggests dynamic flexibility, which may influence packing efficiency .

- Methyl esters () offer higher solubility in polar solvents, favoring aqueous pharmacokinetics.

Contradictions and Limitations

- Crystal structure data are absent for the target compound, limiting conformational analysis.

Biological Activity

The compound 2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, particularly its anticancer properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of Hexahydroquinoline Framework : The initial step often involves cyclization reactions that form the hexahydroquinoline structure.

- Carboxylation : The introduction of the carboxylate group can be achieved through various methods including alkylation and esterification reactions.

- Phenoxyethyl Group Addition : The final step usually involves the addition of the phenoxyethyl moiety to enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Specifically, the compound has been tested against various cancer cell lines.

Table 1: Anticancer Activity Against MCF-7 Cell Line

The above table highlights that the compound exhibits promising anticancer activity with an IC50 value comparable to established chemotherapeutic agents like Doxorubicin.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1 phase in MCF-7 cells, leading to inhibited proliferation .

Case Studies

- Study on MCF-7 Cell Line :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.